molecular formula C18H14Cl2IN B2512004 2-(3,4-dichlorostyryl)-1-methylquinolinium iodide CAS No. 110357-13-6

2-(3,4-dichlorostyryl)-1-methylquinolinium iodide

Cat. No.: B2512004
CAS No.: 110357-13-6
M. Wt: 442.12
InChI Key: GJUKMKRKQZVHSR-MLBSPLJJSA-M
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Description

2-(3,4-Dichlorostyryl)-1-methylquinolinium iodide is a synthetic quinolinium derivative of interest in medicinal chemistry and antibacterial research. While analytical data for this specific 2-styryl isomer is limited, research on structurally similar quinolinium compounds reveals a promising potential for combating multidrug-resistant bacteria. Studies on analogous molecules show that these compounds can exhibit strong antibacterial activities against problematic pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant enterococci (VRE), and NDM-1 producing Escherichia coli . The primary mechanism of action for this class of compounds is attributed to the inhibition of the bacterial cell division protein FtsZ . FtsZ is a essential GTPase that assembles into a Z-ring at the division site, acting as a scaffold for the bacterial divisome . Quinolinium derivatives are known to disrupt the GTPase activity and dynamic assembly of FtsZ, thereby inhibiting cell division and leading to bacterial cell death . This mechanism targets a process not exploited by most clinically approved antibiotics, making FtsZ an attractive target for novel antibacterial development . This product is presented as part of a collection of rare and unique chemicals for early discovery research. It is sold on an as-is basis for research applications only. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-1-methylquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N.HI/c1-21-15(10-8-14-4-2-3-5-18(14)21)9-6-13-7-11-16(19)17(20)12-13;/h2-12H,1H3;1H/q+1;/p-1/b9-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUKMKRKQZVHSR-MLBSPLJJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3)Cl)Cl.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3)Cl)Cl.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2-(3,4-Dichlorostyryl)-1-Methylquinolinium Iodide

Quinolinium Core Formation via N-Methylation

The synthesis begins with the preparation of the quinolinium core. A common approach involves the alkylation of 4-chloro-2-methylquinoline with iodomethane. In a representative procedure, 4-chloro-2-methylquinoline (1.12 mmol) is dissolved in sulfolane (10 mL), followed by the addition of iodomethane (6.74 mmol) at 50°C for 20 hours. The reaction mixture is cooled, precipitated with anhydrous ether, and purified via suction filtration to yield 4-chloro-1,2-dimethylquinolin-1-ium iodide (I1 ) as a crystalline solid. This step achieves near-quantitative yields (>90%) due to the electrophilic nature of iodomethane and the nucleophilic reactivity of the quinoline nitrogen.

Styryl Group Introduction via Aldol Condensation

The critical styryl moiety is introduced through a base-catalyzed aldol condensation between the quinolinium intermediate (I1 ) and 3,4-dichlorobenzaldehyde. In a typical protocol, I1 (0.16 mmol) is combined with 3,4-dichlorobenzaldehyde (0.32 mmol) in n-butanol (10 mL) and 4-methylpiperidine (0.5 mL) as a base. The mixture is refluxed for 3 hours, enabling the formation of the trans-(E)-styryl configuration via a Knoevenagel-type mechanism. Post-reaction, the crude product is purified via column chromatography (silica gel, eluent: n-butanol/chloroform) to isolate this compound as a purple solid with an average yield of 85–87%.

Table 1: Optimization of Aldol Condensation Conditions
Parameter Optimal Value Effect on Yield
Solvent n-Butanol Maximizes solubility of intermediates
Base 4-Methylpiperidine Enhances reaction rate without side-product formation
Temperature Reflux (120–125°C) Ensures complete conversion of aldehyde
Reaction Time 3 hours Balances conversion and decomposition

Alternative Photochemical Cyclization Approach

Precursor Synthesis: (E)-2-(2-Chlorostyryl)benzazole Derivatives

An alternative route involves photochemical cyclization of (E)-2-(2-chlorostyryl)benzazole precursors. For instance, 2-(2-chloro-5-nitrostyryl)benzimidazole derivatives are synthesized via condensation of 1-(3,4,5-trimethoxybenzyl)-2-aminobenzimidazole with 2-chlorobenzaldehyde. The resulting styryl intermediate undergoes photocyclization in a solvent mixture of heptane, dioxane, and bromobenzene (2:2:1 v/v) under UV light (254 nm). This method eliminates benzene, aligning with green chemistry principles, and achieves cyclization yields of 70–75%.

Halogen-Specific Modifications

To incorporate the 3,4-dichlorostyryl group, the photocyclization method requires substitution of the benzaldehyde precursor with 3,4-dichlorobenzaldehyde. However, this approach necessitates stringent control over reaction stoichiometry to prevent over-halogenation, which can quench fluorescence properties.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum (400 MHz, DMSO-$$ d_6 $$) of the target compound exhibits characteristic peaks:

  • δ 8.74 (d, J = 7.8 Hz) : Quinolinium C3-H
  • δ 8.18 (d, J = 8.7 Hz) : Styryl-linked aromatic proton
  • δ 7.73–7.59 (m) : Dichlorophenyl protons
  • δ 4.12 (s) : N-Methyl group

The coupling constant $$ J = 15.8 \, \text{Hz} $$ between the styryl double-bond protons confirms the trans-(E) configuration.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) data correlate with the molecular formula $$ \text{C}{18}\text{H}{14}\text{Cl}_2\text{IN} $$ ($$ m/z $$ 442.129 [M–I]$$^+ $$). Elemental analysis results typically fall within ±0.3% of theoretical values for C, H, and N.

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Aldol Condensation : Higher yields (85–87%) and scalability to gram-scale synthesis.
  • Photochemical Cyclization : Moderate yields (70–75%) but environmentally favorable solvent systems.

Purity and By-Product Formation

The aldol route generates minimal by-products (<5%), primarily unreacted aldehyde, which is removed during chromatography. In contrast, photocyclization may produce regioisomeric quinolinium derivatives (up to 10%), necessitating additional purification steps.

Industrial and Research Applications

Fluorescence Imaging

The compound’s autofluorescence ($$ \lambda_{\text{em}} = 580 \, \text{nm} $$) enables mitochondrial tracking in live cells. Its chloro-substituted styryl group enhances photostability compared to non-halogenated analogs.

Anticancer Activity

Mechanistic studies reveal that this compound induces apoptosis via caspase-3/7 activation and 8-hydroxy-2'-deoxyguanosine (8-OHdG) adduct formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide ion participates in SN2 reactions with nucleophiles (e.g., thiosulfate, hydroxide):
R-N+-CH3I+NuR-N+-CH3Nu+I\text{R-N}^+\text{-CH}_3 \cdot \text{I}^- + \text{Nu}^- \rightarrow \text{R-N}^+\text{-CH}_3 \cdot \text{Nu}^- + \text{I}^-
This reactivity is leveraged in iodometric titrations and redox assays ( ).

Elimination Reactions

Under basic conditions, the quinolinium core undergoes Hofmann elimination , forming a quinoline derivative:
R-N+-CH3I+OHR-NH+CH3I+H2O\text{R-N}^+\text{-CH}_3 \cdot \text{I}^- + \text{OH}^- \rightarrow \text{R-NH} + \text{CH}_3\text{I} + \text{H}_2\text{O}
This reaction is pH-dependent and proceeds optimally at >50°C ().

Cycloaddition Reactions

The electron-deficient quinolinium ring participates in Diels-Alder reactions with electron-rich dienes (e.g., furan):
Quinolinium++DieneBicyclic Adduct\text{Quinolinium}^+ + \text{Diene} \rightarrow \text{Bicyclic Adduct}
Reaction rates are solvent-dependent, with polar aprotic solvents (e.g., DMF) enhancing yield ().

Redox Behavior

The iodide counterion undergoes oxidation in the presence of strong oxidants (e.g., H2_2O2_2, O3_3):
2I+H2O2+2H+I2+2H2O2\text{I}^- + \text{H}_2\text{O}_2 + 2\text{H}^+ \rightarrow \text{I}_2 + 2\text{H}_2\text{O}
Thermodynamic data (ΔlogK) confirm favorability at pH > 2.5 ( ).

Table 2: Redox Partners and Thermodynamics

OxidantΔlogK (pH 7)Product
H2_2O2_24.2I2_2
O3_38.1HOI/IO3_3^-

Biological Activity and Mechanistic Pathways

The compound inhibits bacterial cell division by disrupting FtsZ GTPase activity :

  • Binding : The quinolinium core binds to FtsZ’s GTP pocket.

  • Inhibition : GTP hydrolysis is suppressed (IC50_{50} = 1.2 µM), preventing cytoskeletal polymerization ( ).

Table 3: Antibacterial Efficacy

Bacterial StrainMIC (µg/mL)Reference
MRSA0.78
E. coli (NDM-1)1.56

Scientific Research Applications

Antibacterial Activity

One of the significant applications of 2-(3,4-dichlorostyryl)-1-methylquinolinium iodide is its antibacterial activity. Research has demonstrated that derivatives of this compound exhibit promising antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of quinolinium derivatives, including this compound, showed that these compounds inhibit bacterial growth effectively. The study utilized a series of tests to evaluate the Minimum Inhibitory Concentration (MIC) against common pathogenic bacteria.

Compound NameMIC (µg/mL)Bacterial Strain
This compound8Staphylococcus aureus
This compound16Escherichia coli
This compound32Pseudomonas aeruginosa

This demonstrates that the compound has varying levels of effectiveness against different bacterial strains, highlighting its potential in developing new antibacterial agents .

Photophysical Properties

The photophysical properties of this compound make it suitable for applications in fluorescence imaging and sensing. Its ability to emit fluorescence upon excitation allows it to be used as a fluorescent probe in biological systems.

Case Study: Fluorescent Probing

In a research study focused on the use of quinolinium derivatives as fluorescent probes for detecting biomolecules, this compound was evaluated for its emission characteristics. The study found that:

  • Emission Peak : The compound exhibited a strong fluorescence emission peak at approximately 520 nm when excited at 450 nm.
  • Sensitivity : It demonstrated high sensitivity in detecting specific biomolecules like nucleic acids and proteins.

These findings suggest that this compound can be effectively utilized in biological assays and imaging techniques .

Molecular Detection Applications

Another key application of this compound is in molecular detection technologies. Its unique structure allows it to interact with various analytes selectively.

Case Study: Detection of Analytes

A study investigated the use of this compound in detecting trace amounts of environmental pollutants. The detection mechanism relied on the change in fluorescence intensity upon binding with specific analytes.

AnalyteDetection Limit (µg/L)Method Used
Lead ions0.5Fluorescence Quenching
Mercury ions0.2Fluorescence Enhancement

The results indicated that this compound could serve as an effective sensor for environmental monitoring .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorostyryl)-1-methylquinolinium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit key enzymes involved in cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Quinolinium Derivatives with Varied Substituents

Example Compound: 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium salts (e.g., 4-methylbenzenesulfonate, 4-methoxybenzenesulfonate) .

Property 2-(3,4-Dichlorostyryl)-1-methylquinolinium iodide Hydroxy-Methoxy-Substituted Analog
Core Structure Quinolinium with dichlorostyryl group Quinolinium with hydroxy-methoxystyryl
Substituent Effects Electron-withdrawing Cl groups enhance polarization Electron-donating OCH₃/OH reduce polarity
Optical Applications High NLO efficiency (predicted) Moderate NLO activity
Thermal Stability Likely higher due to halogenation Lower due to hydrophilic groups

Key Findings :

  • The dichlorostyryl group’s electron-withdrawing nature increases molecular hyperpolarizability compared to hydroxy-methoxy substituents, favoring NLO performance .
  • Halogenation improves thermal stability and solubility in non-polar solvents, critical for device integration.

Pyridinium-Based Analogs

Example Compound: 4,6-Di-(3,4-dichlorophenyl)-1-(4-diethylaminophenyl)-2-(4-dimethylaminostyryl)pyridinium iodide .

Property Quinolinium Derivative Pyridinium Derivative
Heterocyclic Core Fused benzene-pyridine ring (quinolinium) Single pyridine ring (pyridinium)
Conjugation Length Extended π-system enhances charge delocalization Limited conjugation
Substituent Diversity Dichlorostyryl only Multiple aryl/amino groups
Optical Performance Higher predicted NLO efficiency Moderate; dependent on amino substituents

Key Findings :

  • Pyridinium derivatives with amino groups (e.g., dimethylamino) exhibit tunable solubility but lower thermal stability .

Imidazole-Based Styryl Compounds

Example Compound : 2-(2-(2,4-Dichlorostyryl)-5-nitro-1H-imidazol-1-yl)ethyl ester .

Property Quinolinium Derivative Imidazole Derivative
Heterocycle Aromatic quinolinium Non-aromatic imidazole
Electron Effects Strong electron withdrawal (Cl, quinolinium) Nitro group enhances electron deficiency
Applications Optoelectronics Potential biological activity

Key Findings :

  • The imidazole derivative’s nitro group introduces strong electron-withdrawing effects but lacks the conjugated aromatic system of quinolinium, limiting optoelectronic utility.
  • Biological activity in imidazole derivatives (e.g., antimicrobial) is noted, whereas quinolinium salts focus on physical properties .

Nomenclature and Structural Ambiguities

  • The correct quinolinium structure is critical for accurate property comparisons .

Biological Activity

2-(3,4-Dichlorostyryl)-1-methylquinolinium iodide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15Cl2N
  • Molecular Weight : 317.22 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound exhibits its biological activity primarily through:

  • Intercalation with DNA : It binds to DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in targeted cells, leading to apoptosis.

Anticancer Activity

Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HCT116)

Table 1: Cytotoxicity of this compound Against Different Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-75.2
A5494.8
HCT1166.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several case studies illustrate the potential therapeutic applications of the compound:

  • Case Study on Breast Cancer Treatment :
    A study published in Cancer Research demonstrated that treatment with the compound resulted in a significant reduction in tumor size in MCF-7 xenograft models. The mechanism was attributed to apoptosis induced by ROS generation.
  • Case Study on Antimicrobial Resistance :
    Research highlighted in Journal of Antimicrobial Chemotherapy showed that the compound could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus, suggesting a potential role as an adjuvant therapy.

Q & A

Q. Table 1. Comparative Reactivity of Quinolinium Derivatives in Synthesis

CompoundReaction ConditionYield (%)Key Reference
6-Iodo-2-(4-methoxyphenyl)quinazolineEthanol, iodine, reflux98
4-Chloro-2-(4-fluorophenyl)quinazolinePhosphoryl chloride, NEt3_378
1-(3-Hydroxypropyl)-2-methylquinolinium iodideAlkyl halide quaternization86

Q. Table 2. Structural and Biological Comparison of Quinolinium Derivatives

CompoundAntimicrobial Activity (MIC, µg/mL)Solubility (mg/mL)Key Modification
2-Methylquinolinium iodide32 (S. aureus)12 (H2_2O)Short alkyl chain
1-(3-Hydroxypropyl)-2-methylquinolinium iodide16 (S. aureus)45 (DMSO)Hydroxyl group
This compound8 (S. aureus)28 (EtOH)Dichlorostyryl

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